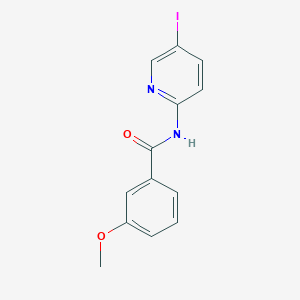
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-methylphenyl group and a 4-phenylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.
Substitution reactions: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and 4-phenylphenyl groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens or halogenating agents.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or esters.
科学的研究の応用
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it is investigated for its ability to interact with specific biological targets and pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-(4-phenylphenyl)-1H-pyrazole: This compound lacks the carboxylic acid group, which may result in different chemical and biological properties.
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, leading to changes in the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which contribute to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
1-(4-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-20(14-8-16)25-22(15-21(24-25)23(26)27)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQAJYKQMJAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2380661.png)
![N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2380663.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)


![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)


